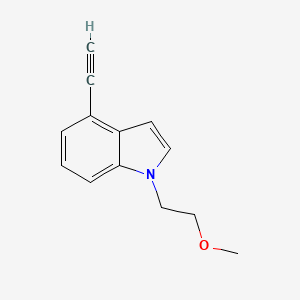

4-Ethynyl-1-(2-methoxyethyl)-1H-indole

CAS No.:

Cat. No.: VC18368979

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO |

|---|---|

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | 4-ethynyl-1-(2-methoxyethyl)indole |

| Standard InChI | InChI=1S/C13H13NO/c1-3-11-5-4-6-13-12(11)7-8-14(13)9-10-15-2/h1,4-8H,9-10H2,2H3 |

| Standard InChI Key | MPIDNJQTEJKEFG-UHFFFAOYSA-N |

| Canonical SMILES | COCCN1C=CC2=C(C=CC=C21)C#C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of 4-Ethynyl-1-(2-methoxyethyl)-1H-indole consists of an indole scaffold—a bicyclic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:

-

Ethynyl group (-C≡CH) at position 4: This moiety introduces sp-hybridized carbon atoms, enabling participation in Sonogashira couplings and cycloaddition reactions .

-

2-Methoxyethyl group (-CHCHOCH) at position 1: The ether linkage enhances solubility in polar aprotic solvents, while the ethyl chain provides conformational flexibility .

The compound’s SMILES notation (C#Cc1cccc2c1ccn2CCOC) encodes these features, confirming the spatial arrangement of substituents .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 199.25 g/mol |

| CAS Registry Number | 2566173-00-8 |

| SMILES | C#Cc1cccc2c1ccn2CCOC |

Spectroscopic and Physical Characteristics

While experimental data on melting point, boiling point, and density remain unreported, the compound’s solubility can be inferred from structural analogs. The 2-methoxyethyl group likely confers miscibility with solvents like dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF). Infrared (IR) spectroscopy would reveal characteristic absorptions for the ethynyl C≡C stretch (~2100 cm) and indole N-H stretch (~3400 cm) . Nuclear magnetic resonance (NMR) spectra would show distinct signals for the ethynyl proton (δ ~2.5–3.5 ppm in H NMR) and methoxy group (δ ~3.3 ppm) .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-Ethynyl-1-(2-methoxyethyl)-1H-indole can be conceptualized through two key disconnections:

-

Indole core formation: Classical indole synthesis methods such as the Fischer indole or Hemetsberger-Knittel reactions could assemble the bicyclic system .

-

Functional group introduction: Late-stage modifications via cross-coupling or alkylation reactions install the ethynyl and 2-methoxyethyl groups.

Hypothetical Synthetic Route

A plausible pathway involves:

Step 1: Indole Ring Construction

Using the Hemetsberger-Knittel synthesis (Scheme 1), methyl 2-azidoacetate undergoes Knoevenagel condensation with a substituted benzaldehyde to form an azidocinnamate intermediate. Thermolysis induces cyclization to yield the indole-2-carboxylate .

Step 2: N-Alkylation

The indole nitrogen is alkylated with 2-methoxyethyl bromide under basic conditions (e.g., NaH/THF), exploiting the nucleophilicity of the indole’s N-H group .

Step 3: Ethynylation at C4

Palladium-catalyzed Sonogashira coupling introduces the ethynyl group. For example, treating 4-bromo-1-(2-methoxyethyl)-1H-indole with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh) and CuI would yield the ethynylated product .

Table 2: Key Reagents and Conditions

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Indole formation | Methyl 2-azidoacetate, benzaldehyde, Δ |

| 2 | N-Alkylation | NaH, THF, 2-methoxyethyl bromide |

| 3 | Sonogashira coupling | Pd(PPh), CuI, TMSA, DMF |

Adapted from methodologies in J. Med. Chem. and J. Org. Chem. .

Reactivity and Functionalization

Ethynyl Group Reactivity

The terminal alkyne in 4-Ethynyl-1-(2-methoxyethyl)-1H-indole participates in:

-

Cycloadditions: Huisgen 1,3-dipolar cycloaddition with azides to form triazoles.

-

Cross-Couplings: Suzuki-Miyaura or Heck reactions when paired with aryl halides .

Indole Ring Modifications

Electrophilic substitution at the indole’s 3-position is feasible due to the electron-donating methoxyethyl group. Nitration or halogenation could introduce additional functional handles for further derivatization .

Challenges and Future Directions

Synthetic Optimization

Current limitations include the lack of reported yields for key steps. Future work should explore:

-

Protecting group strategies: To prevent side reactions during N-alkylation.

-

Catalyst screening: Enhancing Sonogashira coupling efficiency with bulky phosphine ligands .

Biological Profiling

In vitro studies are needed to assess pharmacokinetic properties such as metabolic stability and membrane permeability. Computational docking could predict target engagement with disease-relevant proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume